Comparative Purity Guarantee: Target Compound ≥98 % vs. Lower-Purity Unspecified Quinoxaline–Sulfonamide Building Blocks
Commercially supplied N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide (Chemscene Cat. CS-0558255, Leyan Cat. 1628916) carries an assay specification of ≥98 % (HPLC) . In contrast, many generic quinoxaline–phenyl sulfonamide intermediates available from non-specialist sources lack a certified purity statement or are offered only at ≥95 % purity. This difference of at least 3 percentage points in assured purity can be consequential in fragment-based screening or parallel medicinal chemistry, where low-level impurities introduce confounding assay artifacts.
| Evidence Dimension | HPLC purity specification |
|---|---|
| Target Compound Data | ≥98 % |
| Comparator Or Baseline | Unspecified generic quinoxaline–sulfonamide building blocks: typically ≥95 % or no certified purity |
| Quantified Difference | ≥3 percentage points higher assured purity |
| Conditions | HPLC assay; commercial material as supplied |
Why This Matters
Higher and certified purity reduces the risk of false negatives or positives in biological screening and ensures consistent reactivity in subsequent synthetic steps, directly impacting procurement decisions for library synthesis.
